

An In-depth Technical Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
Cat. No.:	B1355620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.

This document includes detailed, plausible experimental protocols for its synthesis and purification, as well as its utilization in the synthesis of phosphazene derivatives and polyurethane-ureas. Spectroscopic data, including predicted ^1H NMR, ^{13}C NMR, and FT-IR characteristics, are presented to aid in the characterization of the molecule. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Chemical Properties

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a primary amine featuring a tetrahydrofuran moiety linked to a propanamine backbone via an ether linkage. This unique combination of a hydrophilic amine group and a cyclic ether imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**

Property	Value	Reference
CAS Number	62035-48-7	[1] [2]
Molecular Formula	C ₈ H ₁₇ NO ₂	[1]
Molecular Weight	159.23 g/mol	[1]
Boiling Point	258.9 °C at 760 mmHg	[3]
Density	0.992 g/cm ³ (Predicted)	N/A
pKa	9.71 (Predicted)	N/A

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, this section provides predicted spectroscopic data based on the analysis of its structural fragments and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.95	m	1H	O-CH (THF ring)
~3.75	m	2H	O-CH ₂ (THF ring)
~3.45	t	2H	O-CH ₂ (propyl chain)
~3.35	d	2H	O-CH ₂ (exocyclic)
~2.75	t	2H	N-CH ₂
~1.90	m	4H	CH ₂ (THF ring)
~1.70	quintet	2H	CH ₂ (central propyl)
~1.50 (broad s)	s	2H	NH ₂

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~77.5	O-CH (THF ring)
~74.0	O-CH ₂ (exocyclic)
~70.0	O-CH ₂ (propyl chain)
~68.0	O-CH ₂ (THF ring)
~40.0	N-CH ₂
~31.5	CH ₂ (central propyl)
~28.5	CH ₂ (THF ring)
~26.0	CH ₂ (THF ring)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3250	Medium, Broad	N-H stretch (primary amine)
2950-2850	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1100	Strong	C-O-C stretch (ether)

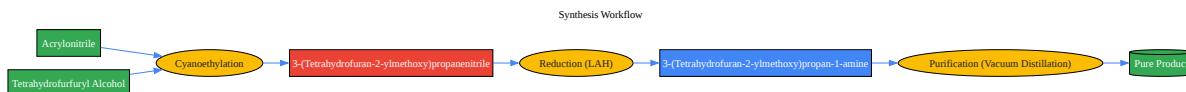
Experimental Protocols

This section provides detailed, plausible experimental protocols for the synthesis of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** and its subsequent use in the synthesis of phosphazene and polyurethane derivatives.

Synthesis and Purification of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**

A plausible and efficient two-step synthesis involves the cyanoethylation of tetrahydrofurfuryl alcohol followed by the reduction of the resulting nitrile.

Step 1: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile


- Materials: Tetrahydrofurfuryl alcohol, acrylonitrile, sodium hydroxide, deionized water, diethyl ether, anhydrous magnesium sulfate.
- Procedure:
 - In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add tetrahydrofurfuryl alcohol (1.0 eq).
 - Add a catalytic amount of a 40% aqueous solution of sodium hydroxide.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add acrylonitrile (1.1 eq) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.

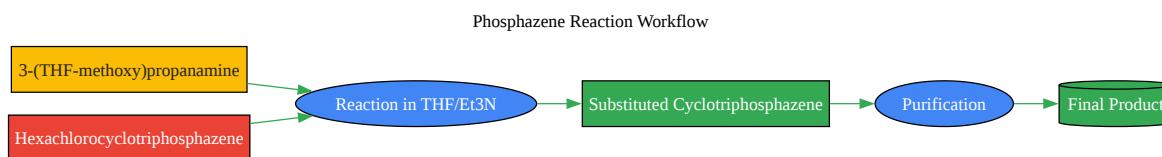
- After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
- Neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile.

Step 2: Reduction of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile to **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**

- Materials: 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), deionized water, 15% aqueous sodium hydroxide.
- Procedure:
 - In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Dissolve the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.
 - After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
 - Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LAH used.
 - Filter the resulting aluminum salts and wash the filter cake with THF.

- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**.

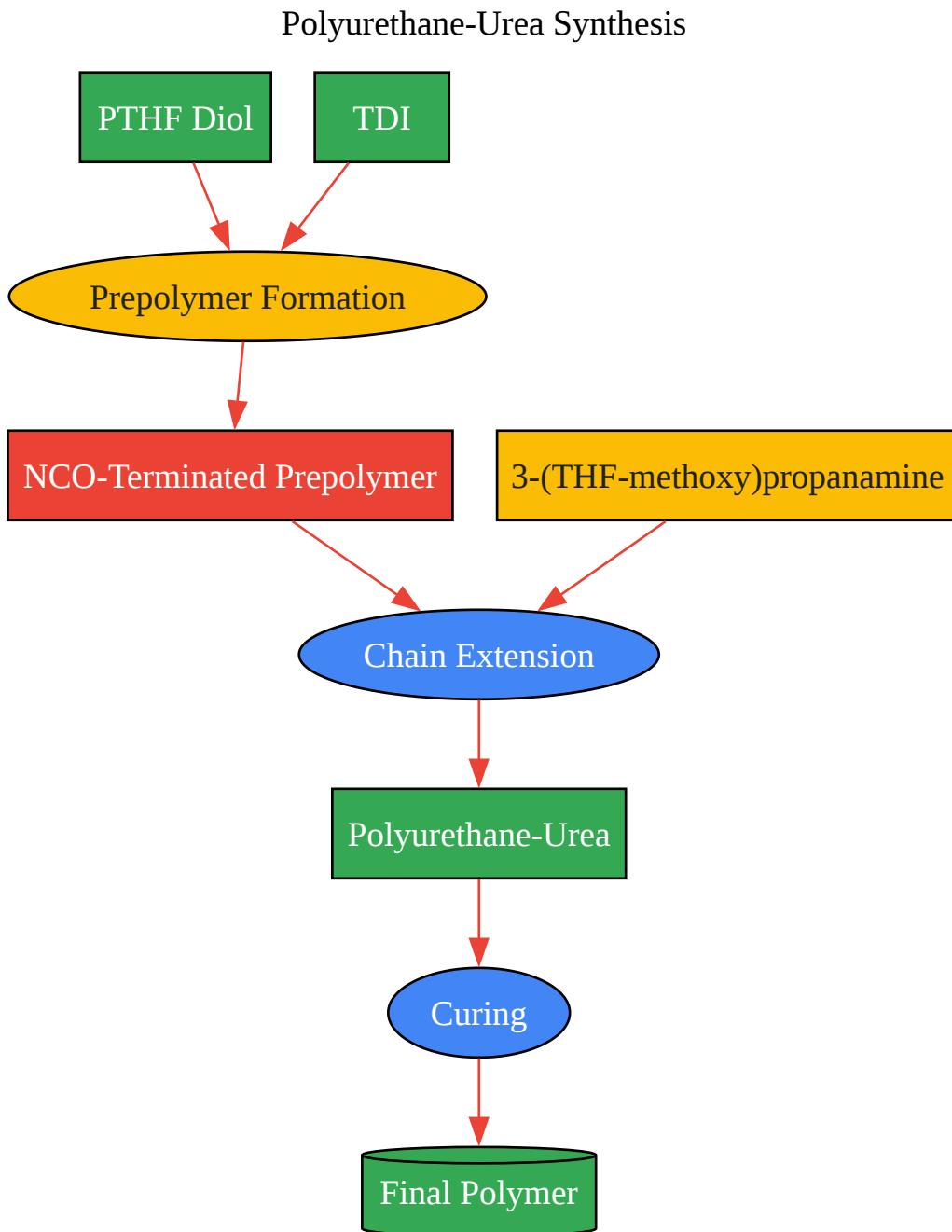
Reaction with Hexachlorocyclotriphosphazene

This protocol describes a plausible method for the substitution reaction between **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** and hexachlorocyclotriphosphazene.

- Materials: Hexachlorocyclotriphosphazene ($N_3P_3Cl_6$), **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, triethylamine, anhydrous tetrahydrofuran (THF), petroleum ether.
- Procedure:
 - Dissolve hexachlorocyclotriphosphazene (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
 - In a separate flask, dissolve **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** (desired stoichiometry, e.g., 2.0 eq for disubstitution) and triethylamine (equivalent to the amine) in anhydrous THF.

- Add the amine solution dropwise to the phosphazene solution at room temperature with vigorous stirring.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
- Filter the triethylamine hydrochloride precipitate and wash it with anhydrous THF.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

[Click to download full resolution via product page](#)


Caption: Reaction of the amine with hexachlorocyclotriphosphazene.

Synthesis of Polyurethane-Urea

This protocol outlines a general procedure for the synthesis of a polyurethane-urea using **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** as a chain extender.^{[4][5]}

- Materials: Poly(tetrahydrofuran) diol (PTHF, Mn ~1000 g/mol), Toluene diisocyanate (TDI), **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, 1,4-dioxane (anhydrous).
- Procedure:

- Prepolymer Synthesis: In a three-necked flask, react PTHF (1.0 eq) with TDI (2.0 eq) in anhydrous 1,4-dioxane at 70-80 °C under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.
- Chain Extension: Cool the prepolymer solution to room temperature.
- Dissolve **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** (1.0 eq) in anhydrous 1,4-dioxane.
- Add the amine solution dropwise to the prepolymer solution with vigorous stirring.
- After the addition, continue stirring for an additional 2-4 hours at room temperature.
- Pour the viscous solution into a Teflon mold and allow the solvent to evaporate at room temperature, followed by curing in an oven at 60 °C for 24 hours.

[Click to download full resolution via product page](#)

Caption: General workflow for polyurethane-urea synthesis.

Potential Applications and Future Directions

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine serves as a versatile building block with potential applications in several areas:

- Polymer Chemistry: As demonstrated, it can be used as a chain extender in the synthesis of polyurethanes and polyureas, potentially modifying the physical and thermal properties of the resulting polymers.
- Medicinal Chemistry: The presence of both a primary amine and a tetrahydrofuran ring makes it an interesting scaffold for the synthesis of novel bioactive molecules. The tetrahydrofuran moiety is present in a number of approved drugs.
- Supramolecular Chemistry: The amine group can participate in hydrogen bonding and host-guest interactions, making it a candidate for the design of new supramolecular assemblies.

Further research into the biological activities of this compound and its derivatives is warranted. Additionally, exploring its use in the synthesis of other classes of polymers and functional materials could lead to the development of new and innovative products.

Conclusion

This technical guide has provided a detailed overview of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, including its structure, properties, and plausible synthetic and application protocols. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, polymer chemistry, and drug discovery. The combination of a flexible aliphatic amine chain and a cyclic ether functionality makes this molecule a promising and versatile tool for the development of new materials and biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(TETRAHYDROFURAN-2-YLMETHOXY)PROPAN-1-AMINE | 62035-48-7
[amp.chemicalbook.com]
- 2. CAS # 62035-48-7, 3-(Tetrahydrofuran-2-Ylmethoxy)Propan-1-Amine: more information.
[chemblink.com]
- 3. 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine | 62035-48-7 | Benchchem
[benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355620#molecular-structure-of-3-tetrahydrofuran-2-ylmethoxy-propan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com